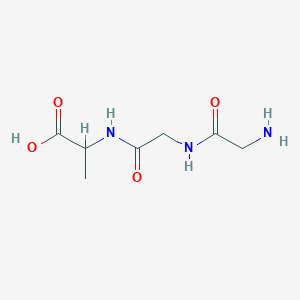

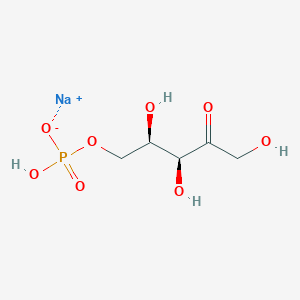

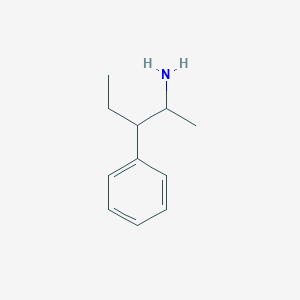

L-DOPA-2,5,6-d3

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of L-DOPA derivatives, including deuterated forms, involves specialized chemical reactions to introduce deuterium atoms at specific positions. A method described for the production of 6-[18F]fluoro-L-dopa involves the reaction of [18F]fluorine gas with L-dopa in liquid hydrogen fluoride, leading to fluorinated L-dopa derivatives (Firnau, Chirakal, & Garnett, 1984). This highlights the complex chemical manipulations required for the synthesis of labeled L-DOPA molecules, including those with deuterium.

Molecular Structure Analysis

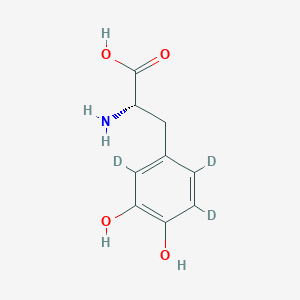

The molecular structure of L-DOPA-2,5,6-d3 would include the presence of deuterium atoms, affecting its vibrational modes and potentially its interaction with biological molecules. Studies involving L-DOPA's interaction with metal ions provide insights into its complexation behavior and molecular geometry (Mandal, Das, & Askari, 2015). These interactions are crucial for understanding the molecular structure and behavior of deuterated derivatives in biological and chemical systems.

Chemical Reactions and Properties

L-DOPA and its derivatives undergo various chemical reactions, including enzymatic conversion and metal complexation. The enzyme-catalyzed synthesis of L-DOPA highlights its reactivity and the conditions under which it can be transformed into other biologically relevant compounds (Yildiz et al., 2013). Furthermore, L-DOPA's ability to form complexes with metal ions underscores its chemical versatility and potential for creating functional materials (Mandal, Das, & Askari, 2015).

Physical Properties Analysis

The physical properties of L-DOPA-2,5,6-d3, such as solubility, melting point, and stability, would be influenced by the presence of deuterium atoms. These properties are critical for the compound's handling, storage, and application in research and pharmaceutical formulations. Although specific data on L-DOPA-2,5,6-d3 are not provided, the study of similar fluorinated derivatives offers insights into the impact of atomic substitutions on physical properties (Firnau, Chirakal, & Garnett, 1984).

Chemical Properties Analysis

The chemical properties of L-DOPA-2,5,6-d3, such as reactivity with other compounds, stability under various conditions, and its behavior in biological systems, are crucial for its application in research and therapy. The enzymatic synthesis and metal complexation studies reflect on L-DOPA's reactivity and potential for use in creating bioactive materials and understanding neurotransmitter synthesis pathways (Yildiz et al., 2013; Mandal, Das, & Askari, 2015).

Wissenschaftliche Forschungsanwendungen

Anti-Parkinsonian Effect : D3-l-DOPA, a lower dose variant of L-DOPA, shows equal anti-parkinsonian effects with reduced dyskinesia in 6-OHDA-lesioned rats, potentially reducing the need for adjuvant MAO-B inhibitor treatment. This suggests that it might be more effective and have fewer side effects compared to traditional L-DOPA treatment in Parkinson's disease (Malmlöf et al., 2015).

Neuroprotective Effects : L-DOPA is known for its neuroprotective properties, which include reducing reactive oxygen species content and sensitizing dopamine receptors. These effects can enhance its anti-parkinsonian impact (Kostrzewa et al., 2005).

L-DOPA-induced Dyskinesia : Chronic use of L-DOPA can lead to dyskinesia. Studies show that glial activation is associated with L-DOPA-induced dyskinesia and that nitric oxide synthase inhibitors might prevent neuroinflammatory and glial components of dyskinesia pathogenesis in Parkinson's disease (Bortolanza et al., 2015).

Receptor Study : L-DOPA's receptor GPR143 may contribute to its therapeutic effectiveness and might be related to the pathogenesis of Parkinson's disease, offering insights into more targeted treatments (Goshima et al., 2019).

Emotional and Cognitive Dysfunctions : Chronic treatment with L-DOPA in elderly subjects can trigger emotional and cognitive dysfunctions through dopamine receptor dysregulation. Understanding these effects is crucial for managing long-term treatment outcomes (Hernández et al., 2014).

Pharmacological Combinations : Research indicates that combining L-DOPA with other compounds, like hydroxysafflor yellow A, can ameliorate L-DOPA-induced dyskinesia and enhance therapeutic outcomes (Wang et al., 2015).

Sensor Development : Modified electrodes incorporating L-DOPA are being explored for selective measurements in pharmaceutical formulations, indicating its application in analytical chemistry and drug quality control (Teixeira et al., 2004).

Safety And Hazards

Zukünftige Richtungen

The dopamine D3 receptor (D3R) has emerged as a promising target in L-DOPA-induced dyskinesia (LID) management as it is upregulated in LID . Future research may focus on further understanding the role of D3R in both Parkinson’s Disease (PD) and LID and potential steps for translating these findings .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDRDQBEARUVNC-UOCCHMHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20425998 | |

| Record name | 3-Hydroxy-L-(2,5,6-~2~H_3_)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-DOPA-2,5,6-d3 | |

CAS RN |

53587-29-4 | |

| Record name | 3-Hydroxy-L-(2,5,6-~2~H_3_)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Dopa-ring-d3, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B20918.png)